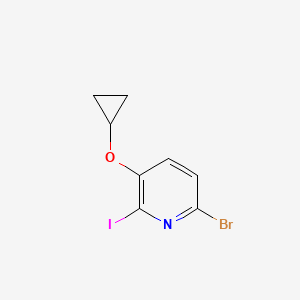

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropyloxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJHPIILSBOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Cyclopropoxy 2 Iodo Pyridine and Analogs

Strategies for Poly-Halogenated Pyridine (B92270) Scaffold Construction

The synthesis of pyridines bearing multiple halogen substituents requires precise control over regioselectivity. The pyridine ring is an electron-deficient π-system, which makes it electronically mismatched for typical electrophilic aromatic substitution (EAS) reactions that are common for other aromatic compounds. nih.govchemrxiv.org Consequently, halogenating pyridines often necessitates harsh reaction conditions and can lead to mixtures of regioisomers. nih.govchemrxiv.org Overcoming these challenges has led to the development of several specialized protocols designed to install halogens at specific positions on the pyridine ring. nih.govijnrd.orgresearchgate.net

Regioselective Halogenation Protocols for Pyridines

Achieving regioselectivity in pyridine halogenation is a central theme in heterocyclic chemistry. Traditional EAS processes, when successful, tend to be 3-selective but often require strong acids and high temperatures. nih.gov Modern methods offer milder conditions and greater control. For instance, 2-selective halogenation can be achieved by using pyridine N-oxides, which alters the electronic distribution of the ring to favor substitution at the C2 position. nih.govresearchgate.net Another innovative approach involves a temporary dearomatization of the pyridine ring through a ring-opening, halogenation, and ring-closing sequence, which provides highly regioselective access to 3-halopyridines under mild conditions. chemrxiv.orgnih.govresearchgate.net

A significant advancement in pyridine functionalization is the use of specially designed phosphine (B1218219) reagents to mediate halogenation. nih.govnih.govacs.org This strategy is effective for a wide range of unactivated pyridines, which are typically poor substrates for classical halogenation methods. nih.govfigshare.com The process involves a two-step sequence where a heterocyclic phosphine is first installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. nih.govnih.gov This phosphonium group then acts as an excellent leaving group and is displaced by a halide nucleophile. nih.govacs.org

Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr (Nucleophilic Aromatic Substitution) pathway. nih.govnih.govacs.org The reaction conditions can be tuned to introduce different halogens. For example, chlorination can be achieved with lithium chloride at elevated temperatures, while bromination and iodination often require the addition of an acid, such as trifluoromethanesulfonic acid (TfOH), to promote the reaction. nih.gov Iodination typically requires higher temperatures and longer reaction times compared to bromination. nih.gov

| Halogenation | Reagents | Temperature |

| Chlorination | LiCl (4.0 equiv) | 80 °C |

| Bromination | LiBr (4.0 equiv), TfOH (1.0 equiv) | 80 °C |

| Iodination | LiI (4.0 equiv), TfOH (1.0 equiv) | 120 °C |

Table 1: General conditions for phosphine-reagent mediated halogenation of pyridines. nih.gov

The synthesis of poly-halogenated pyridines containing different halogens, such as 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine, necessitates sequential halogenation steps. A common synthetic approach involves starting with a pre-functionalized or mono-halogenated pyridine and introducing additional halogens in a stepwise manner. For instance, a brominated pyridine precursor could be subjected to an iodination reaction to install the second, different halogen.

One versatile method that allows for sequential dihalogenation utilizes Zincke imine intermediates. nih.gov In this approach, a pyridine is transformed into a reactive azatriene intermediate. This intermediate can undergo a first halogenation. The resulting mono-halogenated Zincke imine can be isolated and then subjected to a second round of halogenation with a different N-halosuccinimide, leading to the formation of 3,5-dihalogenated pyridines with various halogen permutations. nih.gov This demonstrates the principle of sequential halogenation to build complex substitution patterns on the pyridine core.

Meta-Functionalization Approaches to Pyridine Derivatives

The cyclopropoxy group in the target molecule is located at the 3-position, which is meta to the ring nitrogen. Direct C-H functionalization at the meta position of pyridines is particularly challenging due to the ring's inherent electronic properties, which favor reactions at the ortho and para positions. bohrium.comresearchgate.net To address this, several strategies have been devised, including the use of directing groups, transition-metal catalysis, and temporary dearomatization. bohrium.comresearchgate.netnih.gov

An elegant and powerful strategy for meta-functionalization is the temporary dearomatization approach. researchgate.netnih.gov This method transforms the electron-deficient pyridine heterocycle into an activated, electron-rich intermediate, such as a dihydropyridine (B1217469). researchgate.net This intermediate then readily undergoes electrophilic reactions, such as halogenation, exclusively at the meta-position. A subsequent rearomatization step restores the pyridine ring and yields the meta-functionalized product. researchgate.net This approach avoids the need for harsh conditions and provides excellent regiocontrol for introducing substituents at the otherwise unreactive C3 and C5 positions. researchgate.netnih.gov

Installation of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group (-O-cPr) onto the pyridine scaffold is a critical step in the synthesis of this compound. This is typically achieved by forming an ether linkage between a hydroxyl group on the pyridine ring and a cyclopropyl (B3062369) group.

Cyclopropanation Reactions for Ether Linkages

The formation of a cyclopropyl ether linkage on an aromatic ring is most commonly accomplished through nucleophilic substitution reactions, such as the Williamson ether synthesis or related metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings). For the synthesis of the target compound, a plausible precursor would be 6-bromo-2-iodo-pyridin-3-ol.

In a typical Williamson ether synthesis approach, the hydroxyl group of the pyridinol precursor is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic pyridinoxide anion. This anion then reacts with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, to displace the leaving group and form the desired cyclopropoxy ether linkage. The efficiency of this SN2 reaction depends on the reactivity of the electrophile and the reaction conditions. This method represents a direct and reliable way to install the cyclopropoxy moiety onto the pre-formed poly-halogenated pyridine scaffold.

Specific Routes for Cyclopropyl Ether Formation on Pyridine Rings

The introduction of a cyclopropoxy group onto a pyridine ring is a key step in synthesizing the target compound. This is typically achieved by forming an ether bond between a hydroxypyridine and a cyclopropyl derivative. Two classical methods are primarily adapted for this purpose: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of a cyclopropoxy pyridine, this can be approached in two ways:

A substituted hydroxypyridine is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a pyridinolate anion, which then acts as the nucleophile to attack a cyclopropyl halide (e.g., cyclopropyl bromide).

Alternatively, cyclopropanol (B106826) is deprotonated to form a cyclopropoxide, which then attacks a pyridine ring bearing a good leaving group (e.g., a halide) at the desired position.

For aryl ethers, including pyridyl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often employed. jk-sci.com The choice of a primary alkylating agent is crucial, as secondary and tertiary agents are prone to undergoing E2 elimination as a side reaction. wikipedia.orgjk-sci.com

The Ullmann condensation (or Ullmann-type reaction) is another important method, specifically for forming aryl ethers from aryl halides. wikipedia.org This reaction is promoted by copper and typically requires high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reaction involves a copper(I) alkoxide reacting with an aryl halide. wikipedia.org Modern variations of the Ullmann ether synthesis have been developed that use soluble copper catalysts, often with ligands, allowing for milder reaction conditions. nih.govmdpi.com For the synthesis of a 3-cyclopropoxy pyridine derivative, this would involve the copper-catalyzed coupling of a 3-halopyridine with cyclopropanol or a 3-hydroxypyridine (B118123) with a cyclopropyl halide. Recent advancements have focused on developing ligand-free, copper-catalyzed Ullmann-type reactions in sustainable solvents like deep eutectic solvents. nih.gov

| Method | Reactants | Mechanism | Typical Conditions | Ref. |

| Williamson Ether Synthesis | Hydroxypyridine + Cyclopropyl Halide (or Pyridyl Halide + Cyclopropanol) | SN2 | Strong base (e.g., NaH), Aprotic solvent (e.g., DMF, THF) | wikipedia.orgjk-sci.com |

| Ullmann Condensation | 3-Halopyridine + Cyclopropanol | Copper-catalyzed Nucleophilic Aromatic Substitution | Copper catalyst (Cu(I) or Cu(II)), Base (e.g., K₂CO₃), High temperature, Polar solvent (e.g., DMF) | wikipedia.orgnih.gov |

Multicomponent and Convergent Synthetic Pathways for Polysubstituted Pyridines

Constructing a densely functionalized pyridine core like that of this compound often benefits from multicomponent or convergent synthetic strategies. These approaches build molecular complexity rapidly by combining three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. byjus.comwikipedia.org

Convergent synthesis involves preparing separate fragments of the target molecule and then coupling them together in the final stages. For polysubstituted pyridines, this might involve a cycloaddition reaction as a key step. The Diels-Alder reaction of an azadiene with an alkene or alkyne is a straightforward cycloaddition approach. baranlab.org Inverse-electron-demand Diels-Alder reactions using heterocyclic azadienes like 1,2,4-triazines are also a favored method for constructing pyridine rings. baranlab.org These strategies allow for the controlled and regioselective assembly of highly substituted pyridine cores.

Catalytic Systems in Pyridine Functionalization

Catalysis is central to the modern synthesis and functionalization of pyridine rings, enabling reactions that would otherwise be difficult or inefficient. Palladium-based systems and metalation-trapping sequences are particularly powerful.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to pyridine chemistry. wikipedia.org It provides powerful tools for both constructing the pyridine ring and for its subsequent functionalization through cross-coupling and C-H activation reactions.

Ring Construction: Palladium catalysts can be used to assemble the pyridine ring from acyclic precursors. One efficient method involves the Pd(II)-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes. acs.orgorganic-chemistry.org This process proceeds via a C-H alkenylation followed by an aza-6π-electrocyclization to form the multisubstituted pyridine ring with high regioselectivity. acs.orgorganic-chemistry.org Another strategy utilizes readily accessible isoxazolinones in a protocol that involves a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation to yield 2,3,6-trisubstituted pyridines. masterorganicchemistry.comunion.edu

Derivatization and Functionalization: Palladium-catalyzed cross-coupling reactions are indispensable for modifying halogenated pyridines. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of aryl, alkynyl, and amino groups, respectively, at positions bearing a halide. organic-chemistry.org For a molecule like this compound, these reactions could be used selectively at the iodo or bromo positions to build further complexity.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a powerful technique for derivatizing pyridine rings without the need for pre-installed leaving groups. nih.govwikipedia.org The use of a directing group, often the pyridine nitrogen itself (or an N-oxide), can guide the catalyst to a specific C-H bond, typically at the ortho position, enabling regioselective arylation, alkenylation, or other transformations. jk-sci.comnih.gov

| Pd-Catalyzed Reaction Type | Description | Example Application | Ref. |

| Ring Construction | Assembly of the pyridine ring from acyclic starting materials. | Synthesis of 4-aryl pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. | acs.orgorganic-chemistry.org |

| Cross-Coupling | C-C or C-N bond formation on a pre-formed, halogenated pyridine ring. | Suzuki-Miyaura coupling of 2-iodopyridine (B156620) with an arylboronic acid. | organic-chemistry.org |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Ortho-arylation of pyridine N-oxides with unactivated arenes. | jk-sci.com |

Metalation-trapping is a classical yet powerful strategy for the regioselective functionalization of pyridine rings. The process involves two steps: 1) deprotonation of a C-H bond using a strong base to form a pyridyl-metal intermediate (metalation), and 2) reaction of this intermediate with an electrophile to form a new bond (trapping).

The deprotonative lithiation of pyridines can be challenging due to the propensity of organolithium reagents like n-butyllithium (nBuLi) to undergo nucleophilic addition to the pyridine ring rather than deprotonation. However, specialized reagents and conditions have been developed to overcome this. The use of mixed alkyllithium-lithium-aminoalkoxide superbases can achieve excellent regio- and chemoselectivity for deprotonation, even on sensitive substrates like 2-chloropyridine.

Directed ortho-Metalation (DoM) is a key strategy where a directing group on the pyridine ring guides the base to deprotonate an adjacent C-H bond. While the pyridine nitrogen itself directs to the C2 position, other substituents can direct metalation to different positions.

Recently, the use of organosodium reagents like n-butylsodium (n-BuNa) has been shown to overcome the limitations of organolithiums. n-BuNa can selectively deprotonate pyridines at the C4 position, a site that is difficult to access with lithium bases, which favor addition or ortho-metalation. The resulting 4-sodiopyridine can then be trapped with various electrophiles, including alkyl halides or, after transmetalation to zinc, can participate in Negishi cross-coupling reactions. This metalation-capture approach provides a direct route to functionalizing positions remote to the nitrogen atom.

Chemical Reactivity and Transformative Processes of 6 Bromo 3 Cyclopropoxy 2 Iodo Pyridine

Reactivity of C-Halogen Bonds on the Pyridine (B92270) Scaffold

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. Halogens on the pyridine ring are susceptible to displacement through various mechanisms, most notably through palladium-catalyzed cross-coupling reactions. In the case of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine, the two halogen atoms, iodine and bromine, are positioned at the 2- and 6-positions, respectively.

The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. Consequently, in this compound, the C-I bond at the 2-position is expected to be significantly more reactive than the C-Br bond at the 6-position. This differential reactivity allows for selective functionalization at the 2-position while leaving the 6-bromo substituent intact for subsequent transformations.

The position of the halogen on the pyridine ring also plays a crucial role. Halogens at the 2- and 6-positions (α-positions) are generally more reactive in cross-coupling reactions compared to those at the 3- or 5-positions (β-positions) due to the electronic influence of the nitrogen atom.

Cross-Coupling Reactions

The presence of two different halogens with distinct reactivities makes this compound an excellent substrate for a variety of selective palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. academie-sciences.fr For this compound, this reaction is anticipated to proceed with high regioselectivity at the more reactive C-I bond at the 2-position. nih.govacs.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position. The choice of catalyst, ligand, and base can be tailored to optimize the reaction conditions for specific organoboron reagents. nih.gov

Illustrative Data for Suzuki-Miyaura Coupling

| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 6-Bromo-3-(cyclopropoxy)-2-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6-Bromo-3-(cyclopropoxy)-2-(4-methoxyphenyl)pyridine |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6-Bromo-3-(cyclopropoxy)-2-(thiophen-2-yl)pyridine |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net In the case of this compound, the reaction is expected to occur selectively at the C-I bond. rsc.org This transformation provides a direct method for the introduction of alkenyl groups at the 2-position of the pyridine ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can influence the efficiency and stereoselectivity of the coupling. nih.govresearchgate.netfrontiersin.org

Illustrative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | (E)-6-Bromo-3-(cyclopropoxy)-2-styrylpyridine |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 130 | (E)-n-Butyl 3-(6-bromo-3-(cyclopropoxy)pyridin-2-yl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 6-Bromo-3-(cyclopropoxy)-2-(oct-1-en-2-yl)pyridine |

The Stille coupling reaction enables the formation of carbon-carbon bonds by reacting an organic halide with an organotin compound, catalyzed by palladium. georgiasouthern.edu This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling would be expected to proceed selectively at the C-I bond, allowing for the introduction of aryl, vinyl, or alkynyl groups from the corresponding organostannane reagent. libretexts.org

Illustrative Data for Stille Coupling

| Entry | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Expected Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 6-Bromo-3-(cyclopropoxy)-2-phenylpyridine |

| 2 | Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | - | THF | 65 | 6-Bromo-3-(cyclopropoxy)-2-vinylpyridine |

| 3 | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | CuI | NMP | 80 | 6-Bromo-3-(cyclopropoxy)-2-(phenylethynyl)pyridine |

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is particularly useful for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. The reaction with this compound would selectively occur at the C-I bond, enabling the introduction of alkyl, aryl, or vinyl groups. wikipedia.orgresearchgate.net The high functional group tolerance and reactivity of organozinc reagents make this a valuable transformation. rsc.orgorganic-chemistry.org

Illustrative Data for Negishi Cross-Coupling

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 6-Bromo-3-(cyclopropoxy)-2-phenylpyridine |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 6-Bromo-2-ethyl-3-(cyclopropoxy)pyridine |

| 3 | Isopropylzinc bromide | NiCl₂(dppe) (5) | - | THF | 25 | 6-Bromo-3-(cyclopropoxy)-2-isopropylpyridine |

Triple cross-electrophile coupling is an emerging and powerful strategy that allows for the formation of two new carbon-carbon bonds by coupling three different electrophiles. nih.gov While specific applications to a substrate like this compound have not been reported, one can envision a hypothetical scenario. This would likely involve a nickel or palladium catalyst and a reducing agent. The reaction could potentially proceed with the selective reaction of the C-I bond with one electrophile and the C-Br bond with another, though controlling such selectivity would be a significant challenge. More plausibly, after a selective reaction at the C-I bond, the remaining C-Br bond could participate in a subsequent cross-electrophile coupling. acs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a key reaction pathway for functionalizing the electron-deficient pyridine ring of this compound. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the nature of the leaving groups (halogens) and the position of electron-withdrawing groups.

For dihalogenated pyridines, the relative reactivity of the halogens as leaving groups is a critical factor. Generally, in nucleophilic aromatic substitution, the more electronegative halogen can be a better leaving group, but this is also influenced by the reaction conditions and the nucleophile. The positions of the bromine and iodine atoms on the pyridine ring are crucial in determining which halogen is preferentially substituted. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, and this is a common strategy for introducing a variety of functional groups.

| Reagent/Nucleophile | Position of Substitution | Product | Reaction Conditions |

| Amine (e.g., R-NH2) | C-2 or C-6 | Aminopyridine derivative | Varies |

| Alkoxide (e.g., R-O-) | C-2 or C-6 | Alkoxypyridine derivative | Varies |

| Thiolate (e.g., R-S-) | C-2 or C-6 | Thioetherpyridine derivative | Varies |

This table represents potential SNAr reactions and is illustrative. Specific experimental data for this compound was not available in the search results.

Directed Metalation and Halogen-Lithium Exchange Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of this compound, the cyclopropoxy group can potentially act as a directing group, facilitating lithiation at an adjacent position on the pyridine ring. However, the presence of two halogens introduces the competing and often faster pathway of halogen-lithium exchange.

Halogen-lithium exchange is a rapid reaction where an organolithium reagent exchanges its lithium atom for a halogen atom on an aromatic or vinylic substrate. The rate of this exchange typically follows the trend I > Br > Cl. Given this trend, in this compound, the iodine at the C-2 position is expected to undergo exchange much more readily than the bromine at the C-6 position when treated with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This selective exchange would generate a 2-lithiated pyridine intermediate, which can then be trapped with various electrophiles to introduce a wide range of substituents at the C-2 position.

| Organolithium Reagent | Site of Lithiation | Intermediate | Subsequent Electrophile | Product |

| n-Butyllithium | C-2 (via I/Li exchange) | 6-Bromo-3-(cyclopropoxy)-2-lithiopyridine | Aldehyde/Ketone | 2-Hydroxyalkyl derivative |

| tert-Butyllithium | C-2 (via I/Li exchange) | 6-Bromo-3-(cyclopropoxy)-2-lithiopyridine | CO2 | 2-Carboxylic acid derivative |

| sec-Butyllithium | C-2 (via I/Li exchange) | 6-Bromo-3-(cyclopropoxy)-2-lithiopyridine | Alkyl halide | 2-Alkyl derivative |

This table illustrates the expected outcomes of halogen-lithium exchange reactions based on general principles. Specific experimental results for this compound were not found.

Reductive Transformations of Carbon-Halogen Bonds

The carbon-halogen bonds in this compound can be cleaved through various reductive methods. These transformations are valuable for the selective removal of halogen atoms, leading to less substituted pyridine derivatives. Common methods include catalytic hydrogenation, metal-mediated reductions, and hydride transfer reactions.

The selective reduction of one halogen over the other is a key challenge and depends on the chosen reagent and reaction conditions. Generally, the carbon-iodine bond is weaker and more readily reduced than the carbon-bromine bond. Therefore, carefully controlled reduction conditions, such as using specific catalysts or limiting the amount of reducing agent, could potentially allow for the selective removal of the iodine at the C-2 position while leaving the bromine at the C-6 position intact.

| Reducing Agent | Conditions | Outcome |

| H2, Pd/C | Mild | Potential for selective deiodination |

| Zn, Acetic Acid | Varies | Reduction of one or both halogens |

| NaBH4, Catalyst | Varies | Potential for selective reduction |

This table outlines potential reductive transformations. Detailed experimental studies on this compound were not available in the provided search results.

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group, while relatively stable, possesses inherent ring strain that can be exploited in certain chemical transformations.

Ring-Opening Reactions of Cyclopropane Derivatives

The three-membered ring of the cyclopropoxy group is susceptible to ring-opening reactions under specific conditions, often promoted by acid, base, or transition metals. These reactions can proceed through various mechanisms, including electrophilic, nucleophilic, or radical pathways, leading to the formation of linear alkyl chains. For instance, treatment with strong acids could lead to protonation of the ether oxygen followed by ring opening to generate a carbocation, which can then be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the electronic effects of the pyridine ring.

Functional Group Interconversions Involving the Cyclopropoxy Ether

The ether linkage of the cyclopropoxy group can be a site for functional group interconversion. Cleavage of the ether bond, for example, under harsh acidic or basic conditions, could convert the cyclopropoxy group into a hydroxyl group, yielding the corresponding hydroxypyridine derivative. This transformation would unmask a reactive functional group that could be used for further synthetic manipulations.

Pyridine Ring Dearomatization and Re-aromatization Strategies

The dearomatization of the pyridine ring offers a pathway to synthesize saturated or partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. This process typically involves the reduction of the aromatic system, often after activation of the pyridine ring, for example, by N-alkylation or N-acylation. The resulting dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives can then be subjected to further functionalization.

Following dearomatization and subsequent modification, re-aromatization can be achieved through oxidation. This dearomatization/re-aromatization sequence provides a powerful strategy for the net functionalization of the pyridine ring that may not be achievable through direct substitution on the aromatic system. For this compound, this could involve, for example, the reduction to a dihydropyridine, reaction with a nucleophile, and subsequent oxidation to restore the aromaticity, potentially with a new substituent incorporated.

| Transformation | Reagents | Intermediate/Product |

| Dearomatization (Reduction) | NaBH4, H2/Catalyst | Dihydropyridine or Tetrahydropyridine derivative |

| Re-aromatization (Oxidation) | MnO2, DDQ | Substituted Pyridine |

This table provides a general overview of dearomatization and re-aromatization strategies. Specific applications to this compound would require experimental investigation.

Advanced Derivatization Strategies for Highly Substituted Pyridines

The scaffold of this compound presents a versatile platform for the synthesis of highly substituted pyridines, a class of compounds prevalent in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature that allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond towards oxidative addition to a palladium(0) center, enabling regioselective derivatization at the 2-position of the pyridine ring. This inherent reactivity difference is the cornerstone of advanced derivatization strategies.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in introducing a wide array of substituents onto the pyridine core. These transformations are known for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the halo-pyridine with an organoboron reagent. For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the 2-position, replacing the iodine atom with an aryl, heteroaryl, or vinyl group. Subsequent coupling at the 6-position can be achieved under more forcing conditions if desired, allowing for the synthesis of 2,6-disubstituted pyridines.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties through the coupling of a terminal alkyne with the halo-pyridine. wikipedia.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond dictates that the initial coupling will occur at the 2-position. libretexts.org This method is particularly valuable for creating extended π-systems and for accessing compounds that can undergo further transformations via the alkyne group. Research on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes has demonstrated the feasibility of such transformations on similarly substituted pyridine rings. soton.ac.uk

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the pyridine ring. wikipedia.org The selective amination at the 2-position of this compound can be achieved, providing access to a diverse range of 2-amino-pyridine derivatives. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields and accommodating a broad scope of amine coupling partners. wikipedia.orgresearchgate.net

The following tables outline plausible advanced derivatization strategies for this compound based on established palladium-catalyzed cross-coupling methodologies.

Table 1: Regioselective Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6-Bromo-3-(cyclopropoxy)-2-phenyl-pyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6-Bromo-3-(cyclopropoxy)-2-(4-methoxyphenyl)-pyridine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6-Bromo-3-(cyclopropoxy)-2-(thiophen-2-yl)-pyridine |

Table 2: Regioselective Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6-Bromo-3-(cyclopropoxy)-2-(phenylethynyl)-pyridine |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 6-Bromo-3-(cyclopropoxy)-2-((trimethylsilyl)ethynyl)-pyridine |

| 3 | Propargyl alcohol | PdCl₂(MeCN)₂ | CuI | Piperidine | DMF | 80 | 3-(6-Bromo-3-(cyclopropoxy)pyridin-2-yl)prop-2-yn-1-ol |

Table 3: Regioselective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 4-(6-Bromo-3-(cyclopropoxy)pyridin-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | N-(6-Bromo-3-(cyclopropoxy)pyridin-2-yl)aniline |

| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | N-Benzyl-6-bromo-3-(cyclopropoxy)pyridin-2-amine |

These derivatization strategies underscore the utility of this compound as a versatile building block for constructing complex, highly substituted pyridine derivatives through regioselective, palladium-catalyzed cross-coupling reactions. The resulting products can then be subjected to further diversification, for instance, by subsequent cross-coupling at the less reactive C-Br bond at the 6-position.

Role As a Synthetic Building Block in Complex Chemical Architectures

Precursor in Diverse Heterocyclic Chemistry

As a heterocyclic building block, 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is primed for creating a wide array of more complex heterocyclic structures. The presence of two distinct halogen leaving groups allows for programmed, stepwise functionalization, typically through palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a palladium(0) complex, a key step in cycles like the Suzuki, Sonogashira, Stille, and Buchwald-Hartwig reactions.

This reactivity difference can be exploited to first introduce a substituent at the 2-position (iodo) under milder conditions, leaving the 6-position (bromo) intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides a reliable pathway to 2,6-disubstituted pyridines with different functional groups (R¹ ≠ R²), a structural motif of high interest in pharmaceutical research.

Table 1: General Reactivity of Halopyridines in Pd-Catalyzed Cross-Coupling

| Halogen (X) at Pyridine (B92270) Ring | Relative Reactivity | Typical Application |

|---|---|---|

| Iodo (I) | Highest | Initial, mild-condition coupling |

| Bromo (Br) | Intermediate | Second coupling, more forcing conditions |

Application in the Synthesis of Polycyclic and Condensed Heterocyclic Systems

The utility of this compound extends to the synthesis of polycyclic and condensed heterocyclic systems, where the pyridine ring is fused with other carbocyclic or heterocyclic rings. These complex scaffolds are prevalent in natural products and pharmacologically active compounds.

A common strategy involves a two-step process:

Initial Cross-Coupling: A substituent is installed at the 2- or 6-position via a cross-coupling reaction. The chosen substituent contains a pendant functional group capable of ring formation. For instance, a Suzuki coupling with an ortho-aminophenylboronic acid could introduce a group poised for cyclization.

Intramolecular Cyclization: The newly introduced functional group reacts with another part of the molecule to form a new ring. This can be an intramolecular Heck reaction, a nucleophilic aromatic substitution, or a condensation reaction, leading to the formation of fused systems like pyrido[1,2-a]indoles or other complex ring structures.

The synthesis of functionalized indenopyridin-2-ones from halogenated pyridine precursors exemplifies this type of synthetic strategy, where new rings are constructed onto the initial pyridine core.

Building Block for the Construction of Functionalized Pyridine Ligands and Metal Complexes

Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to their electronic properties and ability to form stable complexes with a wide range of metal ions. Specifically, 2,6-disubstituted pyridines can act as tridentate "pincer" ligands, which are crucial in modern catalysis.

This compound is an ideal starting material for such ligands. Through sequential, site-selective cross-coupling reactions, two coordinating moieties (e.g., other heterocycles like quinoline or pyrazole, or phosphine (B1218219) groups) can be installed at the 2- and 6-positions. For example, a Suzuki coupling can be performed at the C-I bond, followed by a second Suzuki or Stille coupling at the C-Br bond to generate a symmetrical or unsymmetrical 2,6-diarylpyridine ligand.

The 3-(cyclopropoxy) group plays a subtle but important role. It provides steric bulk, which can be used to fine-tune the geometry of the resulting metal complex and influence the selectivity of the catalyst. It also modifies the electronic properties of the pyridine ring, thereby modulating the ligand's donor

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine, both ¹H and ¹³C NMR would provide definitive information about its atomic framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the arrangement of the cyclopropoxy group and the protons on the pyridine (B92270) ring. The protons of the cyclopropoxy group would be expected to show complex splitting patterns due to their diastereotopic nature. The two aromatic protons on the pyridine ring would appear as distinct doublets, with their coupling constant indicating their ortho relationship.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. irisotope.comlibretexts.org The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the cyclopropoxy group. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with carbons attached to electronegative atoms like bromine, iodine, and oxygen appearing at a lower field. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.20-7.40 (d) | 120-125 |

| Pyridine-H5 | 7.60-7.80 (d) | 140-145 |

| Cyclopropoxy-CH | 3.80-4.00 (m) | 55-65 |

| Cyclopropoxy-CH₂ | 0.70-0.90 (m) | 5-15 |

| Pyridine-C2 (Iodo) | - | 90-100 |

| Pyridine-C3 (Cyclopropoxy) | - | 150-155 |

Note: This table represents predicted values based on known spectroscopic trends and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₇BrINO.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. docbrown.infodocbrown.infoyoutube.com Common fragmentation pathways could include the loss of the cyclopropoxy group, the bromine atom, or the iodine atom, leading to the formation of characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₇⁷⁹BrINO]⁺ | 338.88 | Molecular ion (with ⁷⁹Br) |

| [M+2]⁺ | [C₈H₇⁸¹BrINO]⁺ | 340.88 | Molecular ion (with ⁸¹Br) |

| [M-C₃H₅O]⁺ | [C₅H₂BrIN]⁺ | 282.84 | Loss of cyclopropoxy radical |

| [M-Br]⁺ | [C₈H₇INO]⁺ | 259.96 | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclopropyl (B3062369) group, C-O stretching for the ether linkage, and C=C and C=N stretching vibrations within the aromatic ring. The region below 1000 cm⁻¹ would contain complex vibrations, including C-Br and C-I stretching, which contribute to the unique fingerprint of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (cyclopropyl) | Stretch | 2850-3000 |

| C=C / C=N (pyridine ring) | Stretch | 1400-1600 |

| C-O (ether) | Stretch | 1000-1250 |

| C-Br | Stretch | 500-600 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions within the pyridine ring. The presence of substituents (bromo, iodo, and cyclopropoxy groups) will influence the position and intensity of these absorption maxima.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

For a crystalline sample of this compound, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity of the atoms and the conformation of the cyclopropoxy group relative to the pyridine ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine, and what critical reaction parameters must be controlled?

- Methodology : Synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1 : Introduce the cyclopropoxy group via nucleophilic substitution of a hydroxyl or halide precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2 : Bromination and iodination require careful control of stoichiometry and temperature. Selective iodination at the 2-position may use N-iodosuccinimide (NIS) with catalytic H₂SO₄, while bromination at the 6-position could employ Br₂/FeBr₃ or CuBr₂ .

- Key parameters : Temperature (<0°C for iodination to avoid overhalogenation), solvent polarity (e.g., DCM for bromine stability), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm, aromatic protons at δ 7–8 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrINO₂).

- Elemental analysis : Validate halogen content (Br, I) and oxygen/nitrogen ratios .

- HPLC-PDA : Assess purity (>95%) and detect by-products like dehalogenated intermediates .

Advanced Research Questions

Q. How do the electronic and steric effects of the cyclopropoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic effects : The cyclopropoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attack. This impacts Suzuki-Miyaura coupling, where the iodine (better leaving group) reacts preferentially over bromine .

- Steric effects : The cyclopropoxy group’s small size minimizes steric hindrance, enabling efficient coupling at the 2-iodo position. Compare with bulkier alkoxy groups (e.g., tert-butoxy), which reduce reaction rates .

- Case study : Pd(PPh₃)₄/K₃PO₄ in toluene/water at 80°C selectively couples the 2-iodo position with arylboronic acids (yield >80%), leaving the 6-bromo group intact for subsequent functionalization .

Q. What contradictions exist in reported catalytic systems for functionalizing this compound, and how can they be resolved?

- Data contradictions :

- Contradiction 1 : Some studies report CuI-mediated Ullmann coupling for bromine substitution , while others observe side reactions (e.g., dehalogenation) under similar conditions .

- Resolution : Use chelating ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) and suppress side reactions.

- Contradiction 2 : Varying yields in Stille couplings (40–90%) due to iodide/bromine selectivity .

- Resolution : Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and solvent (DMF > THF for polar intermediates).

Q. How can computational modeling (DFT, MD) predict the regioselectivity of reactions involving this compound?

- Methodology :

- DFT calculations : Compare activation energies for halogen displacement at C2 (iodine) vs. C6 (bromine). Iodine’s lower bond dissociation energy (BDE) favors its substitution .

- Molecular dynamics (MD) : Simulate solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

- Case study : Predicted regioselectivity for Buchwald-Hartwig amination aligns with experimental data (C2-I reacts first, ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for C6-Br) .

Methodological Guidelines

- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction variables (temperature, catalyst, solvent) and minimize by-products .

- Contradiction analysis : Employ LC-MS to track intermediate formation and identify competing pathways (e.g., protodehalogenation vs. coupling) .

- Safety : Handle iodinated intermediates in fume hoods due to potential volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.